molecular formula C8H7F3O B1587049 1-Methyl-3-(trifluoromethoxy)benzene CAS No. 705-44-2

1-Methyl-3-(trifluoromethoxy)benzene

Cat. No. B1587049
CAS RN: 705-44-2
M. Wt: 176.14 g/mol
InChI Key: WRNXOOXIPSTAGJ-UHFFFAOYSA-N
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Description

“1-Methyl-3-(trifluoromethoxy)benzene” is an aryl trifluoromethyl ether . It has a molecular formula of C9H9F3O . The average mass is 190.162 Da and the monoisotopic mass is 190.060547 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

1-Methyl-3-(trifluoromethoxy)benzene is involved in the development of novel reagents and catalysts for organic synthesis. For instance, it has been used in the trifluoromethylation of arenes and heteroarenes, utilizing catalysts like methyltrioxorhenium for electrophilic aromatic substitution, highlighting its role in introducing trifluoromethyl groups to various substrates (E. Mejía & A. Togni, 2012). Additionally, benzyl ethers and esters synthesis has been facilitated by bench-stable pyridinium salts, demonstrating the chemical's versatility in forming protective groups or linking units in complex molecules (Kevin W. C. Poon & G. Dudley, 2006).

Material Science and Electrochemistry

In material science, 1-Methyl-3-(trifluoromethoxy)benzene contributes to the development of novel materials. Its derivatives are used in electropolymerization processes, resulting in conducting polymers with potential applications in electronics and energy storage (O. Schneider et al., 2005). These materials exhibit unique electrochemical properties, such as reversible doping/dedoping processes, showcasing their potential in creating smart materials and devices.

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry, where its derivatives form the backbone of complex architectures. This includes the synthesis of benzene-1,3,5-tricarboxamide derivatives, which are pivotal in the self-assembly of nanoscale structures due to their ability to form hydrogen bonds and π-π interactions, enabling the creation of well-defined supramolecular polymers and networks (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Advanced Catalysis

Furthermore, 1-Methyl-3-(trifluoromethoxy)benzene derivatives have been utilized in advanced catalysis, demonstrating their effectiveness in promoting reactions such as the synthesis of poly(para)phenylene via electropolymerization in ionic liquids. This process highlights the role of ionic liquids as solvents that can significantly enhance the efficiency and selectivity of polymerization reactions, leading to materials with potential applications in optoelectronics and molecular electronics (T. Carstens, S. Z. el Abedin, & F. Endres, 2008).

properties

IUPAC Name

1-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXOOXIPSTAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382494
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(trifluoromethoxy)benzene

CAS RN

705-44-2
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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